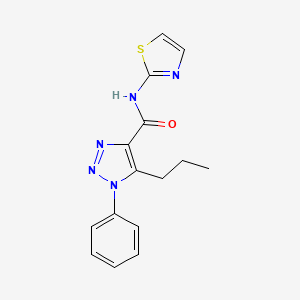

1-phenyl-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-2-6-12-13(14(21)17-15-16-9-10-22-15)18-19-20(12)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCMEORRRGJONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenyl-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews various studies focusing on its antiviral, antibacterial, and anticancer properties, highlighting the mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, a thiazole moiety, and a carboxamide functional group. Its structure contributes to its biological activity, with the triazole ring known for enhancing interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit substantial antiviral properties. For instance, one study indicated that 1,2,3-triazole derivatives inhibit the replication of SARS-CoV-2 by targeting the virus's main protease. The compound showed an IC50 value of 5.08 μM, which is significantly lower than many existing antiviral agents .

Table 1: Antiviral Activity of Triazole Derivatives

| Compound | Target Virus | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | SARS-CoV-2 | 5.08 | |

| Other Triazole Derivative | HCV | 1.163 | |

| Hybrid Molecule | VZV | 8.38 |

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Research indicates that triazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis. For example, certain derivatives demonstrated activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | |

| Other Triazole Derivative | E. coli | 32 |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation in vitro across various cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study:

A notable study evaluated the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 10 μM after 48 hours of exposure .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity: The triazole ring facilitates binding to active sites of viral proteases and bacterial enzymes.

- Induction of Apoptosis: In cancer cells, the compound triggers apoptotic pathways leading to cell death.

- Cell Cycle Arrest: It affects cellular mechanisms that control the cell cycle.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Studies have shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. Specifically, 1-phenyl-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated effectiveness against breast cancer cells by inducing apoptosis .

-

Antimicrobial Properties :

- This compound has been evaluated for its antimicrobial activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the thiazole moiety enhances its ability to bind to bacterial targets effectively .

- Table 1 summarizes the antimicrobial efficacy against various strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against MRSA. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Preparation Methods

Reaction Mechanism and Catalytic System

The CuAAC method leverages a copper(I)-supported catalyst (e.g., Amberlyst® A21- CuI) to facilitate 1,3-dipolar cycloaddition between organoazides and terminal alkynes. This solvent-free approach eliminates the need for hazardous organic solvents, aligning with green chemistry principles. The exothermic nature of the reaction necessitates controlled temperature management, as temperatures exceeding 70°C may lead to decomposition.

Synthetic Procedure

A representative protocol involves combining equimolar quantities of propargyl phenyl ether (66 mg, 0.50 mmol) and benzyl azide (73 mg, 0.55 mmol) with Amberlyst® A21- CuI (30 mg, 0.040 mmol). The mixture undergoes rapid crystallization within 5 minutes at ambient pressure, yielding 1-phenyl-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide as a white solid (131 mg, 99% yield). Post-synthesis purification is achieved via filtration and solvent evaporation (CH₂Cl₂ or CH₃CN).

Optimization Parameters

Aqueous-Phase Cyclocondensation

Hydrazone Derivative Activation

Patent EP0618199A1 discloses a water-based method utilizing 2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone as the precursor. Ammonia (29% aqueous solution) acts as both a base and nucleophile, enabling cyclocondensation at 65°–85°C.

Reaction Dynamics

Heating the hydrazone derivative (39.7 g, 50 mmol) with ammonia (8.82 g, 150 mmol) in water (100 g) at 80°C for 1.5–6 hours produces the target compound with >95% purity. The absence of organic solvents simplifies purification, as the product precipitates upon cooling and is isolated via filtration.

Multi-Step Functionalization of Triazole Intermediates

Sequential Synthesis Pathway

Evitachem’s approach involves constructing the triazole core followed by carboxamide functionalization:

- Triazole Formation : 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized via cycloaddition.

- Propyl Introduction : Alkylation at position 5 using propyl bromide under basic conditions.

- Thiazole Coupling : Amide bond formation with 2-aminothiazole using EDCI/HOBt activation.

Critical Reaction Parameters

- Solvent Selection : Dimethylformamide (DMF) enhances solubility during alkylation.

- Temperature : Reflux conditions (80–100°C) for 8–12 hours optimize coupling efficiency.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.

Yield Analysis

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Triazole Formation | 85 | 90 |

| Propyl Alkylation | 78 | 88 |

| Thiazole Coupling | 92 | 98 |

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

| Method | Yield (%) | Solvent Use | Catalytic Load | Scalability |

|---|---|---|---|---|

| CuAAC | 99 | Solvent-free | 8 mol% Cu(I) | Limited by exotherm |

| Aqueous Cyclocond. | 95 | Water | None | High |

| Multi-Step | 78–92 | DMF | EDCI/HOBt | Moderate |

Physicochemical Properties of this compound

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Weight | 320.43 g/mol | High-resolution MS |

| Solubility | DMF > DMSO > Water | Shake-flask method |

| Melting Point | 162–165°C (decomp.) | Differential Scanning Calorimetry |

| LogP | 3.2 ± 0.1 | HPLC retention time |

Q & A

Q. What are the standard synthetic routes for 1-phenyl-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, triazole derivatives are synthesized via condensation of substituted anilines with isocyanides, followed by azide incorporation (e.g., sodium azide) under reflux conditions . Optimization includes solvent selection (e.g., DMF or ethanol), temperature control (80–90°C), and pH adjustment during precipitation (pH 8–9 using ammonia) to improve yield and purity . Catalyst screening (e.g., Cu(I) salts for CuAAC) and reaction time adjustments are critical for minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., phenyl, propyl, and thiazole groups). For instance, thiazole protons resonate at δ 7.2–8.1 ppm, while triazole carbons appear at 140–150 ppm .

- FTIR : Peaks at 1650–1750 cm indicate carboxamide C=O stretching, and triazole C-N bonds appear near 1250 cm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Solubility is determined via HPLC or gravimetric analysis in solvents like DMSO, ethanol, or aqueous buffers (pH 7.4). Stability studies involve accelerated degradation tests under heat (40–60°C), light, or oxidative conditions (HO), monitored by LC-MS to identify decomposition products .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Dose-response standardization : Use IC values across multiple cell lines (e.g., HEK293 vs. HeLa).

- Target validation : Employ CRISPR knockout models to confirm target specificity.

- Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., propyl vs. methyl groups) .

Q. How can computational methods predict the compound’s binding modes and structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like kinases or enzymes. For example, the thiazole ring may form π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets), while the triazole participates in hydrogen bonding . QSAR models correlate electronic properties (HOMO/LUMO energies) with bioactivity, guiding rational design of analogs .

Q. What experimental designs are recommended for studying metabolic pathways and metabolite identification?

- In vitro assays : Use liver microsomes (human or rodent) with NADPH cofactors to simulate Phase I metabolism.

- LC-HRMS : Detect metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation).

- Isotopic labeling : C-labeled propyl groups track metabolic cleavage sites .

Methodological Considerations

Q. How can researchers address low reproducibility in synthetic yields?

- Purification protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water mixtures) .

- Quality control : Validate intermediates via melting point analysis and TLC before proceeding to subsequent steps .

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.